molecular formula C8H5BrN2O2S B11851814 Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate

Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate

Cat. No.: B11851814
M. Wt: 273.11 g/mol
InChI Key: RFMAMMMNQXLYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a bromine atom and a methyl ester group attached. This structural configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the bromination of a thiazole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide (FeBr3) to facilitate the bromination process. The esterification step can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiazolo[5,4-c]pyridines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused thiazole-pyridine ring system and the presence of a bromine atom and a methyl ester group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.11 g/mol

IUPAC Name

methyl 2-bromo-[1,3]thiazolo[5,4-c]pyridine-7-carboxylate

InChI

InChI=1S/C8H5BrN2O2S/c1-13-7(12)4-2-10-3-5-6(4)11-8(9)14-5/h2-3H,1H3

InChI Key

RFMAMMMNQXLYGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC2=C1N=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.